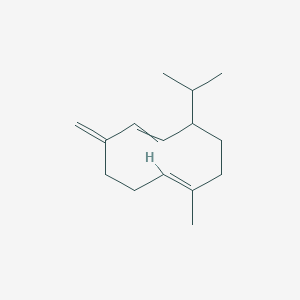

(+/-)-Germacrene D

Description

BenchChem offers high-quality (+/-)-Germacrene D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Germacrene D including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

105453-16-5 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |

InChI Key |

GAIBLDCXCZKKJE-NWYXHMAXSA-N |

Isomeric SMILES |

C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |

Canonical SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of (+/-)-Germacrene D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (+/-)-Germacrene D, a volatile sesquiterpene hydrocarbon of significant interest in ecological chemistry and as a precursor for other valuable sesquiterpenoids. This document details the enzymatic conversion from the universal precursor, farnesyl pyrophosphate (FPP), into the distinct enantiomers of Germacrene D, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core mechanisms.

Core Biosynthetic Pathway

Germacrene D is synthesized from the C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[1][2] The cyclization of the acyclic FPP is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically Germacrene D synthases (GDS).[1] These enzymes facilitate a complex carbocation-driven reaction cascade. The biosynthesis of the two enantiomers, (+)-Germacrene D and (-)-Germacrene D, proceeds through distinct mechanistic routes catalyzed by enantioselective synthases, which have been identified in various organisms, notably in goldenrod (Solidago canadensis).[3][4]

The reaction is dependent on the presence of a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, which aids in the ionization of the diphosphate (B83284) group from FPP, initiating the cyclization cascade.[1][5]

Mechanism for (-)-Germacrene D Formation

The formation of (-)-Germacrene D is initiated by the ionization of FPP to generate a farnesyl cation, which then cyclizes to form a 10-membered germacryl cation intermediate. The key step in the formation of (-)-Germacrene D is a stereospecific 1,3-hydride shift from C-1 of the original FPP molecule.[6] This hydride shift quenches the carbocation, leading to the formation of the final (-)-Germacrene D product.[6] The stereochemistry of this hydride shift can vary depending on the enzyme source. For instance, in Solidago canadensis, the pro-R hydrogen at C-1 of FPP is transferred, whereas the synthase from Streptomyces coelicolor utilizes the pro-S hydrogen.[7][8]

Mechanism for (+)-Germacrene D Formation

In contrast, the biosynthesis of the (+)-enantiomer follows a different path after the formation of the initial germacryl cation. Instead of a single 1,3-hydride shift, the mechanism for (+)-Germacrene D involves a pair of consecutive 1,2-hydride shifts.[5][6] This alternative rearrangement cascade within the enzyme's active site ultimately leads to the formation of (+)-Germacrene D.

Caption: FPP is converted to enantiomers of Germacrene D via distinct hydride shifts.

Quantitative Enzyme Data

Germacrene D synthases have been isolated and characterized from various plant and microbial sources. The kinetic properties and cofactor requirements can vary significantly between different enzymes.

| Enzyme Source | Enantiomer Produced | Optimal pH | Km (µM) | kcat (s⁻¹) | Required Cofactors | Major Product (% Total) | Reference |

| Zingiber officinale (Ginger) | (+)-Germacrene D | ~7.5 | 0.88 | 3.34 x 10⁻³ | Mg²⁺, Mn²⁺, Ni²⁺, Co²⁺ | (+)-Germacrene D (50.2%) | [5] |

| Solidago canadensis | (+)- and (-)- | Not specified | Not specified | Not specified | Not specified | Not specified | [3][4] |

| Streptomyces coelicolor | (-)-Germacrene D | Not specified | Not specified | Not specified | Mg²⁺ | (-)-Germacrene D | [6] |

Experimental Protocols

Elucidating the Germacrene D biosynthetic pathway involves several key experimental procedures, from gene cloning to mechanistic studies.

Cloning and Recombinant Expression of Germacrene D Synthase

This protocol describes the expression of a candidate GDS gene in Escherichia coli for characterization.

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the source organism (e.g., ginger rhizome).[5] First-strand cDNA is synthesized using an oligo(dT) primer and reverse transcriptase.

-

Gene Amplification: Degenerate or specific primers, designed from conserved regions of known sesquiterpene synthases, are used to amplify the full-length GDS open reading frame (ORF) via PCR.

-

Cloning into Expression Vector: The amplified ORF is ligated into a suitable E. coli expression vector, such as pET or pGEX, which often includes an affinity tag (e.g., His-tag) for purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Cells are harvested and lysed. The recombinant GDS is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assay and Product Identification

This protocol is used to determine the function and product profile of the purified recombinant GDS.

-

Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains:

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5)

-

Divalent Cofactor (e.g., 10 mM MgCl₂)

-

Dithiothreitol (DTT) (e.g., 5 mM)

-

Purified recombinant GDS enzyme (1-5 µg)

-

Substrate: (2E,6E)-farnesyl pyrophosphate (FPP) (e.g., 0.88 µM).[5]

-

-

Reaction Overlay: A layer of an organic solvent (e.g., pentane (B18724) or hexane) is added on top of the aqueous reaction mixture to trap the volatile sesquiterpene products. An internal standard (e.g., nerolidol) can be added to the overlay for quantification.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours) with gentle agitation.

-

Extraction and Analysis: The reaction is stopped (e.g., by adding EDTA). The vial is vortexed vigorously, and the organic layer is collected. The sample is dried over anhydrous Na₂SO₄ and concentrated if necessary.

-

GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Products are identified by comparing their retention times and mass spectra with those of authentic standards. Chiral GC columns are used to separate and identify the specific (+) and (-) enantiomers.[6]

Mechanistic Studies with Labeled Substrates

This protocol is used to investigate the reaction mechanism, such as hydride shifts.

-

Synthesis of Labeled FPP: Deuterium-labeled FPP analogues (e.g., [1,1-²H₂]FPP) are chemically or enzymatically synthesized.

-

Enzyme Assay: The in vitro enzyme assay is performed as described in section 3.2, but substituting the unlabeled FPP with the deuterium-labeled analogue.

-

GC-MS Analysis: The resulting Germacrene D product is analyzed by GC-MS. The location and number of deuterium (B1214612) atoms in the product are determined by analyzing the mass spectrum, specifically the molecular ion peak and key fragmentation patterns (e.g., the loss of the isopropyl group).[6] This analysis reveals the stereospecificity of hydride shifts during the cyclization cascade.

Caption: Workflow for GDS cloning, functional assay, and mechanistic analysis.

Metabolic Engineering for Germacrene D Production

The low abundance of Germacrene D in natural sources has driven efforts to produce it in engineered microorganisms. Saccharomyces cerevisiae (yeast) is a common host for this purpose.

A typical strategy involves:

-

Upregulating the Mevalonate (MEV) Pathway: The native yeast ergosterol (B1671047) pathway, which produces FPP, is enhanced by overexpressing key enzymes that convert acetyl-CoA to FPP.[9]

-

Downregulating Competing Pathways: To channel more FPP towards Germacrene D, competing pathways are downregulated. For example, the promoter of the squalene (B77637) synthase gene (ERG9), which consumes FPP, can be replaced with a repressible promoter.[9][10]

-

Expressing Germacrene D Synthase: A codon-optimized GDS gene specific for the desired (+) or (-) enantiomer is expressed in the engineered yeast strain.[9]

Using these strategies, researchers have achieved significantly higher titers of enantiopure Germacrene D. For example, engineered yeast strains have produced up to 290.28 µg/ml of (+)-Germacrene D and 2519.46 µg/ml of (-)-Germacrene D in fed-batch fermentations.[9]

Caption: Strategy to boost FPP flux towards Germacrene D in engineered yeast.

References

- 1. researchgate.net [researchgate.net]

- 2. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of (+)- and (-)-Germacrene D in Solidago canadensis: Isolation and Characterization of Two Enantioselective Germacrene D Synthases. | Semantic Scholar [semanticscholar.org]

- 5. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (−)-germacrene D synthase - Wikipedia [en.wikipedia.org]

- 8. EC 4.2.3.75 [iubmb.qmul.ac.uk]

- 9. High-level biosynthesis of enantiopure germacrene D in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Germacrene D

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence and Analysis of Germacrene D.

This whitepaper provides an in-depth exploration of the natural sources of Germacrene D, a sesquiterpene of significant interest for its potential applications in pharmaceuticals and agrochemicals. This document offers a technical guide for professionals in research and drug development, detailing the quantitative distribution of Germacrene D across various plant species, methodologies for its extraction and analysis, and an overview of its biosynthetic pathway.

Natural Distribution of Germacrene D

Germacrene D is a volatile sesquiterpenoid found in the essential oils of a wide array of plant species. Its concentration can vary significantly depending on the plant, geographical location, and harvesting time. The following tables summarize the quantitative data on Germacrene D content in several notable plant families.

High-Concentration Sources of Germacrene D

Certain plant species are particularly rich in Germacrene D, making them prime candidates for extraction and further research.

| Plant Species | Family | Plant Part | Germacrene D Concentration (%) | Reference |

| Kundmannia sicula | Apiaceae | Aerial Parts | 81.2 | [1] |

| Ocotea caudata | Lauraceae | Leaves | 55.8 | [2] |

| Parentucellia latifolia | Orobanchaceae | Aerial Parts | 59.2 | [3] |

Germacrene D in the Burseraceae Family

The genus Bursera is a significant source of Germacrene D, with the compound being a predominant component in the leaf volatiles of many species.[4]

| Bursera Species | Germacrene D Percentage of Volatiles (%) | Germacrene D Concentration (mg/g fresh leaves) | Reference |

| B. copallifera | 15.1 | 0.14 ± 0.02 | [4][5] |

| B. excelsa | 25.4 | 0.14 ± 0.03 | [4][5] |

| B. mirandae | 22.8 | 0.12 ± 0.03 | [4][5] |

| B. ruticola | 56.2 | 1.06 ± 0.33 | [4][5] |

| B. fagaroides var. purpusii | 28.9 | 0.13 ± 0.06 | [4][5] |

A preliminary screening of 26 other Bursera species also revealed the presence of Germacrene D in all of them, with concentrations ranging from 2.6% to 53.8%.[4]

Germacrene D in the Hypericaceae Family

Hypericum perforatum (St. John's Wort) is another notable source of Germacrene D, though concentrations can vary significantly based on the region of growth.

| Hypericum perforatum Origin | Germacrene D Concentration (%) | Reference |

| Lithuania | 12.0 - 29.5 | [6] |

| Greece (wild-grown) | 22.8 | [7] |

| Greece (cultivated) | 16.9 | [7] |

| Tajikistan | 13.7 | [8] |

| Bulgaria | 6.37 | [9] |

Experimental Protocols

Extraction of Germacrene D-rich Essential Oils

Hydrodistillation: This is the most common method for extracting essential oils containing Germacrene D from plant material.

Protocol:

-

Plant Material Preparation: Fresh or dried aerial parts (leaves, flowers) of the plant are collected. The material is typically chopped or ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

-

Distillation: The plant material is placed in a round-bottom flask and submerged in distilled water. The flask is heated to boiling.

-

Steam and Oil Vapor Collection: As the water boils, the steam passes through the plant material, causing the essential oil to vaporize. The mixture of steam and essential oil vapor rises into the condenser.

-

Condensation and Separation: The condenser, cooled with circulating water, liquefies the vapor. The resulting hydrosol (a mixture of water and essential oil) is collected in a separating funnel.

-

Oil Separation: Due to their different densities, the essential oil and water separate into two layers. The less dense essential oil is carefully collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at 4°C.

Distillation Time: The optimal hydrodistillation time can vary depending on the plant material. For many sesquiterpene-rich plants, a distillation time of 2 to 4 hours is generally sufficient to extract the majority of the essential oil.[10][11][12][13][14]

Quantification of Germacrene D

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification and quantification of volatile compounds like Germacrene D in essential oils.

Protocol:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC-MS system.

-

Separation: The sample is vaporized in the injector and carried by an inert gas (e.g., helium) through a capillary column. The compounds in the mixture are separated based on their boiling points and affinity for the stationary phase of the column. A common column used for this purpose is a DB-5MS or HP-5MS.[15]

-

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, is compared to a spectral library (e.g., NIST, Wiley) for identification.

-

Quantification: The relative percentage of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Typical GC-MS Parameters for Germacrene D Analysis:

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C for 2 min, ramp to 240°C at 3°C/min, hold for 10 min |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-500 amu |

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and faster method for the quantification of Germacrene D.

Protocol:

-

Plate Preparation: HPTLC plates (e.g., silica (B1680970) gel 60 F254) are pre-washed with methanol (B129727) and dried. For enhanced separation of terpenes, plates can be impregnated with silver nitrate (B79036) (AgNO₃).[16][17]

-

Sample Application: Standard solutions of Germacrene D and the sample extracts are applied to the HPTLC plate as bands using an automated applicator.

-

Development: The plate is developed in a suitable mobile phase. A common mobile phase for Germacrene D on AgNO₃-impregnated silica gel is dichloromethane:acetone (9.8:0.2 v/v).[16][17]

-

Detection and Quantification: After development, the plate is dried, and the separated bands are visualized under UV light (e.g., 254 nm). Densitometric scanning is performed to quantify the amount of Germacrene D in the sample by comparing the peak area with that of the standard.

Validated HPTLC Method for Germacrene D:

| Parameter | Specification |

| Stationary Phase | AgNO₃ impregnated silica gel 60 F254 HPTLC plates |

| Mobile Phase | Dichloromethane:Acetone (9.8:0.2 v/v) |

| Detection Wavelength | 254 nm (reflectance scanning) |

| Rf Value | 0.46 ± 0.01 |

| Linearity Range | 1000-10000 ng/spot |

| LOD | 212.07 ng/spot |

| LOQ | 521.23 ng/spot |

(Data from a study on Zanthoxylum ovalifolium leaves)[16][17]

Biosynthesis of Germacrene D

Germacrene D is synthesized in plants via the methylerythritol phosphate (B84403) (MEP) pathway. The key precursor for all sesquiterpenes, including Germacrene D, is farnesyl pyrophosphate (FPP). The final step in the biosynthesis is the cyclization of FPP, catalyzed by the enzyme Germacrene D synthase (GDS).

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of Germacrene D. The provided data and protocols are intended to facilitate further investigation into the therapeutic and industrial potential of this valuable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. periodicos.ufms.br [periodicos.ufms.br]

- 11. scielo.br [scielo.br]

- 12. brjac.com.br [brjac.com.br]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

"biological activity of Germacrene D"

An In-depth Technical Guide on the Biological Activity of Germacrene D

Introduction

Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in a wide variety of plant species. It is a significant component of many essential oils and is recognized for its characteristic woody and spicy aroma. Beyond its olfactory properties, Germacrene D has garnered considerable scientific interest due to its diverse range of biological activities. This document provides a comprehensive overview of the antimicrobial, insecticidal, cytotoxic, and anti-inflammatory properties of Germacrene D, presenting quantitative data, detailed experimental methodologies, and mechanistic diagrams to serve as a technical guide for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Germacrene D has demonstrated notable activity against a spectrum of bacteria and fungi. Its mechanism is often attributed to the disruption of microbial cell membrane integrity.[1] This lipophilic compound is believed to partition with the lipids in the bacterial cell membrane, increasing permeability and leading to the leakage of essential cellular ions and constituents.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of Germacrene D is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible microbial growth.

| Plant Source/Essential Oil | Test Organism | MIC (μg/mL) | Reference |

| Cosmos bipinnatus Oil (13.99% Germacrene D) | Staphylococcus aureus (OK2a, OK2b) | 160 | [2] |

| Cosmos bipinnatus Oil (13.99% Germacrene D) | Staphylococcus aureus (ATCC 6538) | 310 | [2] |

| Cosmos bipinnatus Oil (13.99% Germacrene D) | Proteus vulgaris (CSIR 0030) | 310 | [2] |

| Cosmos bipinnatus Oil (13.99% Germacrene D) | Enterobacter faecalis (KZN) | 310 | [2] |

| Cosmos bipinnatus Oil (13.99% Germacrene D) | Shigella flexineri (KZN) | 310 | [2] |

| Cosmos bipinnatus Oil (13.99% Germacrene D) | Escherichia coli (ATCC 8739) | 630 | [2] |

| Cosmos bipinnatus Oil (13.99% Germacrene D) | Shigella sonnei (ATCC 29930) | 630 | [2] |

| Ocotea caudata Oil (55.8% Germacrene D) | Bacillus subtilis (ATCC 6638) | 350 | [3] |

| Ocotea caudata Oil (55.8% Germacrene D) | Staphylococcus aureus (ATCC 6535) | 500 | [3] |

Experimental Protocol: Broth Microdilution Assay

The Broth Microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[4][5][6]

-

Preparation of Inoculum: A standardized bacterial inoculum is prepared by growing bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 10^6 colony-forming units (CFU)/mL.[2][4]

-

Serial Dilution: The test compound (Germacrene D) is serially diluted in a 96-well microtiter plate. Each well will contain a different concentration of the compound.[4]

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.[4] A sterility control well (containing only medium) and a growth control well (containing medium and bacteria but no test compound) are included.[7]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[4][5][6]

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Visualization: Antimicrobial Assay Workflow & Mechanism

Insecticidal & Acaricidal Activity

Germacrene D is a well-documented insecticidal, repellent, and acaricidal agent.[3][8] It is often a key active constituent in essential oils used for pest control.

Quantitative Insecticidal Data

The potency of an insecticide is often expressed as the Lethal Concentration (LC50) or Lethal Dose (LD50), the concentration or dose required to kill 50% of a test population.

| Test Substance | Target Organism | Assay Type | Result (LC50) | Reference |

| Matricaria chamomilla Oil | Helicoverpa armigera | Larvicidal | 138.25 µg/mL | [9] |

| Matricaria chamomilla Oil | Aedes vittatus | Larvicidal | 51.52 µg/mL | [9] |

| Germacrene D (pure) | Spodoptera litura | Larvicidal | 21.88 µg/mL | [9] |

| Germacrene D (pure) | Helicoverpa armigera | Larvicidal | 21.25 µg/mL | [9] |

| Germacrene D (pure) | Aedes vittatus | Larvicidal | 9.11 µg/mL | [9] |

| Germacrene D (pure) | Anopheles subpictus | Larvicidal | 10.95 µg/mL | [9] |

Experimental Protocol: Insect Contact/Topical Bioassay

This method directly applies the insecticide to the insect, ensuring consistent exposure and allowing for the calculation of a precise LD50.[10][11]

-

Insect Rearing: Test insects (e.g., mosquito larvae or adult flies) are reared under controlled laboratory conditions to ensure uniformity in age and size.[12]

-

Preparation of Test Solutions: The test compound (Germacrene D) is dissolved in a suitable volatile solvent (e.g., acetone) to prepare a stock solution. A series of dilutions are then made from this stock.[10][11]

-

Topical Application: Insects are anesthetized (e.g., with CO2 or chilling). A precise volume (e.g., 0.5-1 µL) of a specific concentration of the test solution is applied directly to a specific part of the insect's body, typically the dorsal thorax, using a micro-applicator.[10] A control group is treated with solvent only.

-

Observation: Treated insects are placed in recovery containers with access to food and water and held under controlled environmental conditions.[12]

-

Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) post-application.[12] The LD50 is then calculated using statistical analysis, such as Probit analysis.[13]

Visualization: Insecticidal Assay Workflow

Anticancer & Cytotoxic Activity

Germacrene D, often as a major component of essential oils, has been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Cytotoxicity Data

Cytotoxicity is measured by the half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process (like cell proliferation) by 50%.

| Plant Source/Essential Oil | Cancer Cell Line | IC50 (μg/mL) | Reference |

| Eupatorium clematideum Oil (7.7-18.9% Germacrene D) | SK-LU-1 (Lung) | 8.43 - 8.74 | [14] |

| Eupatorium clematideum Oil (7.7-18.9% Germacrene D) | HeLa (Cervical) | 7.93 - 9.42 | [14] |

| Eupatorium clematideum Oil (7.7-18.9% Germacrene D) | HepG2 (Liver) | 7.16 - 9.75 | [14] |

| Baccharis trimera Oil (10.5% Germacrene D) | MCF-7 (Breast) | 5.8 | [15] |

| Baccharis trimera Oil (10.5% Germacrene D) | HepG2 (Liver) | 10.4 | [15] |

| Pterodon emarginatus Oil (9.8% Germacrene D) | C6 (Rat Glioma) | 24.9 | [16] |

| Pterodon emarginatus Oil (9.8% Germacrene D) | A549 (Lung) | 47.0 | [16] |

| Origanum majorana Oil | A-549 (Lung) | 266 (24h), 222 (48h), 182 (72h) | [17] |

| Origanum majorana Oil | A-431 (Skin) | 218 (24h), 187 (48h), 140 (72h) | [17] |

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO2 incubator (e.g., 37°C, 5% CO2).[18]

-

Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (Germacrene D). Control wells receive medium with the vehicle (e.g., DMSO) only. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 3-4 hours.[18][19] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[21][22]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the insoluble formazan crystals.[18][20]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 540-590 nm.[20][22] The intensity of the color is directly proportional to the number of viable cells.

-

IC50 Calculation: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined from the dose-response curve.

Visualization: Cytotoxicity Assay Workflow

Anti-inflammatory Activity

Germacrene D contributes to the anti-inflammatory properties of several essential oils.[23][24] Its activity has been linked to the inhibition of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and the modulation of neutrophil responses.[23][25]

Quantitative Anti-inflammatory Data

| Plant Source/Essential Oil | Assay | IC50 (μg/mL) | Reference |

| Eupatorium clematideum Oil (7.7-18.9% Germacrene D) | Nitric Oxide (NO) Inhibition | 29.68 - 33.55 | [14] |

| Nosema cochinchinensis Oil | Nitric Oxide (NO) Inhibition | 60.18 | [14] |

Mechanism of Action

Studies suggest that Germacrene D and other sesquiterpenes can modulate the response of human neutrophils, key cells in the inflammatory process, by altering calcium flux and inhibiting chemotaxis.[23] In assays using lipopolysaccharide (LPS)-activated macrophages, essential oils containing Germacrene D have shown the ability to inhibit the production of pro-inflammatory molecules.[25]

Visualization: Anti-inflammatory Logic

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. brieflands.com [brieflands.com]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. periodicos.ufms.br [periodicos.ufms.br]

- 16. scielo.br [scielo.br]

- 17. cyprusjmedsci.com [cyprusjmedsci.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. static.igem.wiki [static.igem.wiki]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. frontiersin.org [frontiersin.org]

- 25. japsonline.com [japsonline.com]

The Discovery and Characterization of (+/-)-Germacrene D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrene D, a volatile sesquiterpene hydrocarbon, is a significant natural product with a widespread presence in the plant kingdom.[1][2] It serves as a crucial intermediate in the biosynthesis of numerous other sesquiterpenoids, including cadinenes and muurolenes.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biosynthesis of (+/-)-Germacrene D. Detailed experimental protocols for its extraction, characterization, and enzymatic synthesis are presented, along with a summary of its key chemical and physical properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Introduction

Germacrene D [(1S,5E,8S)-1,5-dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene] is a monocyclic sesquiterpene that plays a vital role in plant-insect interactions and serves as a key precursor in the biosynthesis of a diverse array of sesquiterpenes.[3][4][5] Its discovery and characterization have been pivotal in understanding the complex pathways of terpenoid metabolism in plants. This guide details the scientific journey from its initial identification to the elucidation of its complex stereochemistry and biosynthetic origins.

Isolation of (+/-)-Germacrene D from Natural Sources

Germacrene D is a common constituent of essential oils from a wide variety of plants.[1][2] Its isolation typically involves the extraction of essential oils followed by chromatographic purification.

Experimental Protocol: Extraction and Isolation

A common method for the isolation of Germacrene D from plant material is hydrodistillation followed by solvent extraction and chromatography.

Materials:

-

Fresh plant material (e.g., leaves of Ocotea caudata or Bursera species)[1][2]

-

Clevenger-type apparatus[6]

-

Dichloromethane (B109758) (CH₂Cl₂) or Hexane[1][6]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for chromatography elution

Procedure:

-

Hydrodistillation: Freshly collected plant material (e.g., 345 g of leaves) is subjected to steam distillation for 2 hours using a Clevenger-type apparatus.[2]

-

Extraction: The distilled oil is collected and dried over anhydrous sodium sulfate.[2] Alternatively, for smaller quantities, fresh leaves (35-52 mg) can be directly extracted with dichloromethane (1 mL) for 24 hours at 4°C.[1]

-

Fractionation (Optional): The essential oil can be fractionated using a modified Clevenger apparatus with immiscible organic solvents to separate compounds based on polarity.[6]

-

Column Chromatography: The crude essential oil is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate to separate the hydrocarbon fraction containing Germacrene D from more polar compounds. Fractions are collected and analyzed by GC-MS.

Workflow for Isolation and Purification

References

- 1. mdpi.com [mdpi.com]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. brjac.com.br [brjac.com.br]

The Stereochemistry of Germacrene D Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrene D, a volatile sesquiterpene hydrocarbon, is a crucial component of the essential oils of numerous plant species and serves as a key biosynthetic precursor to a wide array of other sesquiterpenoids. Its biological activities, which include insecticidal, antimicrobial, and pheromonal functions, are of significant interest in the fields of chemical ecology, agriculture, and pharmacology. The stereochemistry of Germacrene D is of paramount importance, as its enantiomeric forms, (+)-Germacrene D and (-)-Germacrene D, often exhibit distinct biological properties and are produced by different enantioselective enzymes. This technical guide provides a comprehensive overview of the stereochemistry of Germacrene D isomers, including their physical and spectroscopic properties, detailed experimental protocols for their analysis, and a review of their biological significance.

Introduction

Germacrene D is a monocyclic sesquiterpene characterized by a 10-membered ring structure. The presence of chiral centers gives rise to two enantiomers: (+)-Germacrene D and (-)-Germacrene D. These isomers are often found in nature, sometimes within the same plant, produced by distinct germacrene D synthases.[1] The specific enantiomeric composition of Germacrene D in a plant's essential oil can have significant implications for its interactions with other organisms. For instance, insects have been shown to respond with high sensitivity and selectivity to one enantiomer over the other.[2] Furthermore, Germacrene D is a thermally labile molecule and a key intermediate in the biosynthesis of various other sesquiterpenes, such as cadinenes and muurolenes, through acid-catalyzed or photochemically induced rearrangements.[3] Understanding the stereochemistry of Germacrene D is therefore fundamental to elucidating biosynthetic pathways, interpreting biological activities, and potentially harnessing these compounds for various applications.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of Germacrene D isomers leads to differences in their physical and spectroscopic properties, most notably their optical rotation. While comprehensive, directly comparable datasets for the pure enantiomers are sparse in the literature, the following tables summarize available quantitative data.

Table 1: Physicochemical Properties of Germacrene D Isomers

| Property | (+)-Germacrene D | (-)-Germacrene D | Notes |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | |

| Optical Rotation ([α]D) | Not definitively reported | Estimated for optically pure: -305° | One study estimated the optical rotation of optically pure germacrene-D to be 305°; however, this value appears unusually high and should be treated with caution.[4] Other studies report optical rotations for essential oils containing mixtures of enantiomers. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Germacrene D

Note: The chemical shifts for Germacrene D can be influenced by the solvent and the presence of other compounds. The following data is a compilation from various sources and should be used as a reference.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~5.13 | ~133.5 |

| 2 | ~39.8 | |

| 3 | ~27.9 | |

| 4 | ~150.1 | |

| 5 | ~5.78 (d, J = 16 Hz) | ~124.7 |

| 6 | ~5.26 (dd, J = 16 Hz) | ~132.8 |

| 7 | ~48.2 | |

| 8 | ~25.9 | |

| 9 | ~39.1 | |

| 10 | ~133.5 | |

| 11 | ~28.2 | |

| 12 | ~21.2 | |

| 13 | ~21.2 | |

| 14 | ~1.52 | ~16.1 |

| 15 | ~4.74 (br s), ~4.79 (br s) | ~108.5 |

Data compiled from various sources, including references[5][6].

Experimental Protocols

Accurate determination of the stereochemistry of Germacrene D isomers requires specialized analytical techniques. The following sections provide detailed methodologies for key experiments.

Isolation and Purification of Germacrene D

Objective: To isolate Germacrene D from a plant matrix (e.g., essential oil).

Methodology:

-

Extraction: Subject the plant material (e.g., leaves, flowers) to hydrodistillation or solvent extraction (e.g., with hexane) to obtain the essential oil.

-

Fractionation: Perform flash column chromatography on silica (B1680970) gel using a non-polar solvent system (e.g., n-hexane) to separate the hydrocarbon fraction containing Germacrene D from more polar compounds.

-

Preparative Chromatography: Further purify the Germacrene D-containing fraction using preparative gas chromatography (Prep-GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase to isolate the individual isomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the enantiomers of Germacrene D.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a chiral capillary column (e.g., β-cyclodextrin-based stationary phase).

-

Sample Preparation: Dilute the essential oil or isolated Germacrene D fraction in a suitable solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a final temperature (e.g., 240 °C) to ensure separation of all volatile components. The specific temperature ramp will depend on the column and the complexity of the sample.

-

Split Ratio: A split injection is typically used to avoid column overloading.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peaks corresponding to (+)- and (-)-Germacrene D based on their retention times and mass spectra. The mass spectrum of Germacrene D will show a characteristic molecular ion peak at m/z 204 and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of Germacrene D and confirm the identity of the isomers.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a purified sample of Germacrene D (a few milligrams) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Key signals to observe include those for the olefinic protons and the methyl groups, which are characteristic of the Germacrene D structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum.

-

Identify the 15 carbon signals corresponding to the Germacrene D skeleton.

-

-

2D NMR Spectroscopy:

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals unambiguously.

-

Biosynthesis and Chemical Transformations

The stereochemistry of Germacrene D is determined at the enzymatic level. Two distinct enantioselective Germacrene D synthases (GDS) catalyze the cyclization of the achiral precursor, farnesyl pyrophosphate (FPP), into either (+)- or (-)-Germacrene D.[2]

Germacrene D is a versatile precursor for a variety of other sesquiterpenes through rearrangements. These transformations can be influenced by factors such as pH and temperature.

Biological Activities of Germacrene D Isomers

The enantiomers of Germacrene D can exhibit different biological activities, which is a critical consideration in drug development and other applications. While much of the reported bioactivity data is for essential oils containing a mixture of compounds, some studies have investigated the effects of isolated Germacrene D.

Table 3: Reported Biological Activities of Germacrene D

| Activity | Target Organism/System | Quantitative Data (Isomer-specific where available) | Reference |

| Insecticidal | Aedes aegypti (mosquito larvae) | LC₅₀ = 18.8 µg/mL (isomer not specified) | [1] |

| Culex quinquefasciatus (mosquito larvae) | LC₅₀ = 21.3 µg/mL (isomer not specified) | [1] | |

| Repellent | Ticks, mosquitoes, aphids | (-)-Germacrene D is reported to have repellent activity. | [7] |

| Antimicrobial | Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) | MIC = 350-500 µg/mL (for an essential oil with 55.8% Germacrene D) | [8] |

| Pheromonal | Various insects | (-)-Germacrene D is a more potent attractant for some insects. | [2] |

Conclusion

The stereochemistry of Germacrene D is a defining factor in its biological function and its role as a biosynthetic precursor. The existence of enantioselective synthases highlights the sophisticated molecular recognition mechanisms in nature. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemical properties of Germacrene D isomers is essential for accurately interpreting biological data, developing new bioactive compounds, and for the quality control of natural products. The methodologies and data presented in this guide provide a solid foundation for further research and development in this exciting area of natural product chemistry. Further studies focusing on the isolation and bioactivity testing of the pure enantiomers are warranted to fully elucidate their individual contributions to the observed effects of Germacrene D-rich essential oils.

References

- 1. rsdjournal.org [rsdjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Co-occurrence of (-) and (+)-Germacrene-D in Solidago altissima L. : Determination of the Optical Rotation of optically Pure Germacrene-D [jstage.jst.go.jp]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Biosynthesis of the sesquiterpene germacrene D in Solidago canadensis: 13C and (2)H labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

The Sentinel Sesquiterpene: A Technical Guide to Germacrene D's Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrene D, a volatile sesquiterpene hydrocarbon, is a pivotal player in the complex chemical ecology of plant defense. Produced by a diverse array of plant species, it functions as a semiochemical, orchestrating interactions with herbivores, pathogens, and beneficial organisms.[1] This technical guide provides an in-depth examination of the biosynthesis, multifaceted defensive roles, and underlying signaling pathways of Germacrene D. It aims to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and application in pest management and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to counteract a myriad of biotic threats. Among these, terpenes represent one of the largest and most diverse classes of secondary metabolites. Germacrene D, a member of the germacrene family of sesquiterpenes, is a particularly noteworthy compound due to its widespread distribution and versatile biological activities.[2] It is a key component of the essential oils of numerous plant species and is recognized for its antimicrobial, insecticidal, and insect-repellent properties.[2][3] Furthermore, Germacrene D serves as a crucial biosynthetic precursor for a wide range of other sesquiterpenoids, highlighting its central role in plant secondary metabolism.[1][4] This guide will delve into the technical aspects of Germacrene D's function in plant defense, providing a foundation for its potential exploitation in agricultural and pharmaceutical applications.

Biosynthesis of Germacrene D

The biosynthesis of Germacrene D originates from the ubiquitous isoprenoid pathway. In higher plants, the sesquiterpene backbone is predominantly synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids.[5][6][7] The biosynthesis culminates in the cyclization of farnesyl diphosphate (B83284) (FDP), catalyzed by a specific class of enzymes known as terpene synthases (TPS).

The Mevalonate (B85504) and Methylerythritol Phosphate Pathways

Isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the MEP pathway in the plastids.[7] While the MVA pathway is primarily responsible for the production of sterols and ubiquinone, the MEP pathway provides the precursors for monoterpenes, diterpenes, and carotenoids. Sesquiterpenes, such as Germacrene D, are generally synthesized from FDP, which is formed by the condensation of two molecules of IPP and one molecule of DMAPP. Studies on Solidago canadensis have shown that the biosynthesis of Germacrene D proceeds predominantly via the MEP pathway.[5][6]

The Role of Germacrene D Synthase

The final and committed step in Germacrene D biosynthesis is the conversion of FDP to Germacrene D, a reaction catalyzed by Germacrene D synthase (GDS).[1] GDS is a member of the terpene synthase (TPS) family of enzymes.[1] Interestingly, plants can produce enantiomerically distinct forms of Germacrene D. For instance, Solidago canadensis has been found to possess two different enantioselective Germacrene D synthases that catalyze the biosynthesis of (+)- and (-)-Germacrene D.[8][9]

Below is a diagram illustrating the biosynthetic pathway of Germacrene D.

Role in Direct Plant Defense

Germacrene D contributes directly to plant defense through its toxic and deterrent effects on a range of organisms, including insects and microbes.

Insecticidal and Repellent Activity

Germacrene D exhibits significant insecticidal and repellent properties against a variety of insect pests.[10] It has been reported to be effective against mosquitoes, aphids, and ticks.[10] For instance, studies have demonstrated its repellent activity against the aphid Myzus persicae and the tick Ixodes ricinus. The compound can act as a feeding deterrent, reducing the damage caused by herbivores.[11] The high selectivity and sensitivity of specific olfactory receptor neurons in insects like the tobacco budworm moth (Heliothis virescens) for Germacrene D underscore its importance as a semiochemical in plant-insect interactions.[12]

Antimicrobial Activity

In addition to its effects on insects, Germacrene D possesses antimicrobial properties. It has shown activity against both bacteria and fungi.[13] The proposed mechanism of its antimicrobial action involves the permeabilization of microbial cell membranes, leading to the disruption of membrane integrity and subsequent cell death.[13] This broad-spectrum activity makes Germacrene D a valuable component of a plant's chemical shield against pathogenic microorganisms.

Table 1: Quantitative Data on the Biological Activity of Germacrene D

| Organism | Activity | Concentration / Dosage | Efficacy | Reference |

| Aedes albopictus (mosquito) | Repellent | Not specified | >97% repellency | [14] |

| Spodoptera litura (armyworm) | Larvicidal | LC₅₀: 16.13 µg/mL | High | [15] |

| Helicoverpa armigera (bollworm) | Larvicidal | LC₅₀: 21.88 µg/mL | High | [15] |

| Gram-positive bacteria | Antibacterial | MICs < 500 µg/mL | Significant | [16] |

| Gram-negative bacteria | Antibacterial | MICs < 500 µg/mL | Significant | [16] |

Role in Indirect Plant Defense

Indirect defense mechanisms involve the recruitment of natural enemies of herbivores. Germacrene D can act as a volatile signal that attracts predators and parasitoids to herbivore-infested plants.

Attracting Beneficial Insects

Herbivore-induced plant volatiles (HIPVs) play a crucial role in tritrophic interactions. While specific studies focusing solely on Germacrene D's role in attracting beneficial insects are less common, its presence in the blend of volatiles released by many plants upon herbivore attack suggests it contributes to the overall "cry for help." For example, it can attract pollinators while simultaneously deterring herbivorous pests.[17]

Masking of Host Plant Attractants

Interestingly, Germacrene D can also act as a "masking" substance. In the case of the cerambycid beetle Monochamus alternatus, (-)-Germacrene D has been shown to inhibit the beetle's attraction to host plant volatiles, thereby reducing the likelihood of attack.[12][18] This demonstrates the nuanced and context-dependent roles of this versatile compound.

Signaling Pathways

The production of Germacrene D in plants is often induced by biotic stress, such as herbivore feeding or pathogen infection. This induction is regulated by complex signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET).

Upon herbivore attack, the plant recognizes specific elicitors in the insect's oral secretions. This recognition triggers a signaling cascade that leads to the accumulation of JA and ET. These hormones then activate transcription factors, such as MYC2, which in turn upregulate the expression of genes involved in secondary metabolism, including terpene synthase genes like QrTPS1 in oak, which encodes a functional sesquiterpene synthase with Germacrene D as its primary product.[19]

Experimental Protocols

Extraction and Analysis of Germacrene D

Objective: To extract and quantify Germacrene D from plant material.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile compounds like Germacrene D.[1]

Protocol:

-

Sample Preparation: Fresh plant material (e.g., leaves) is collected and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Extraction: Volatiles are extracted using a suitable solvent such as dichloromethane (B109758) or hexane. An internal standard (e.g., anisole) is often added for accurate quantification.[11] The extraction can be performed by simple immersion and agitation or by more advanced techniques like headspace solid-phase microextraction (HS-SPME).

-

GC-MS Analysis:

-

An aliquot of the extract is injected into the GC-MS system.

-

Gas Chromatography: The components of the extract are separated on a capillary column (e.g., DB-5ms) based on their volatility and polarity. A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a high temperature (e.g., 250°C) to elute all compounds.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Identification and Quantification: Germacrene D is identified by comparing its retention time and mass spectrum with those of an authentic standard.[1] Quantification is achieved by comparing the peak area of Germacrene D to that of the internal standard.

Bioassays for Insect Repellent Activity

Objective: To assess the repellent activity of Germacrene D against a target insect.

Methodology: A choice bioassay is commonly used to evaluate the repellent effect of a compound.

Protocol:

-

Test Arena: A Y-tube olfactometer or a similar choice arena is used. The arena provides the insect with a choice between a treated arm (containing the test compound) and a control arm (containing only the solvent).

-

Treatment: A filter paper disc treated with a known concentration of Germacrene D dissolved in a suitable solvent (e.g., hexane) is placed in the treated arm. A control disc treated only with the solvent is placed in the control arm.

-

Insect Release: A single insect is released at the base of the arena and allowed to move freely.

-

Observation: The insect's choice (i.e., which arm it enters and the time spent in each arm) is recorded over a set period.

-

Data Analysis: The number of insects choosing the treated arm versus the control arm is compared using a statistical test (e.g., Chi-squared test) to determine if there is a significant repellent effect. A repellency index can also be calculated.

Conclusion and Future Perspectives

Germacrene D is a multifaceted sesquiterpene with a significant and diverse role in plant defense. Its direct toxicity to herbivores and pathogens, coupled with its ability to mediate indirect defense through tritrophic interactions, makes it a key component of a plant's chemical defense strategy. The elucidation of its biosynthetic and regulatory pathways opens up avenues for metabolic engineering to enhance the production of Germacrene D in crop plants, potentially leading to novel and sustainable pest management strategies. Furthermore, its antimicrobial and anti-inflammatory properties warrant further investigation for potential applications in drug development. A deeper understanding of the ecological roles and molecular mechanisms of action of Germacrene D will undoubtedly pave the way for innovative applications in both agriculture and medicine.

References

- 1. Germacrene D | High-Purity Sesquiterpene for Research [benchchem.com]

- 2. Germacrene - Wikipedia [en.wikipedia.org]

- 3. Germacrene D | 37839-63-7 | MBA83963 | Biosynth [biosynth.com]

- 4. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the sesquiterpene germacrene D in Solidago canadensis: 13C and (2)H labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Germacrene D|For Research [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Isolation of Volatile Compounds with Repellent Properties against Aedes albopictus (Diptera: Culicidae) Using CPC Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. brieflands.com [brieflands.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

The Pivotal Role of Germacrene D in Sesquiterpene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene D, a volatile sesquiterpene hydrocarbon, is a central intermediate in the biosynthesis of a vast array of sesquiterpenoids in the plant kingdom.[1] Its unique 10-membered ring structure serves as a reactive platform for a cascade of enzymatic and non-enzymatic rearrangements, leading to the formation of diverse and often biologically active sesquiterpenes, including those with cadinane (B1243036), muurolane, and amorphane skeletons.[2][3] This technical guide provides an in-depth exploration of germacrene D's function as a precursor, detailing the enzymatic processes of its formation, its subsequent transformations, and the experimental methodologies employed to study these intricate biosynthetic pathways.

Biosynthesis of Germacrene D

The biosynthesis of germacrene D begins with the universal precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). The cyclization of FPP to form the germacrene skeleton is catalyzed by a class of enzymes known as germacrene D synthases (GDS). These enzymes belong to the larger family of terpene synthases (TPS). The formation of germacrene D from FPP is a key step, and different enantiomers, (+)-germacrene D and (-)-germacrene D, can be produced by distinct enantioselective GDS enzymes.[4] For instance, two different germacrene D synthases have been identified in goldenrod (Solidago canadensis), one producing the (+)-enantiomer and the other the (-)-enantiomer.[5]

The reaction mechanism for the formation of the two enantiomers of germacrene D proceeds through distinct pathways. The formation of (-)-germacrene D involves a 1,3-hydride shift, while the biosynthesis of (+)-germacrene D proceeds via two consecutive 1,2-hydride shifts.[5] The stereochemistry of the initial cyclization of FPP and the subsequent hydride shifts are tightly controlled by the active site architecture of the specific GDS enzyme.

Germacrene D as a Precursor to a Multitude of Sesquiterpenes

Once formed, germacrene D is a labile molecule that can undergo a variety of rearrangements to yield a diverse array of bicyclic and tricyclic sesquiterpenes. These transformations can be enzyme-catalyzed within the plant or can occur non-enzymatically, induced by factors such as acidity, heat, or light.[3][6]

Essential oils rich in germacrene D are frequently found to also contain significant amounts of cadinane and muurolane sesquiterpenoids, supporting the role of germacrene D as their biogenetic precursor.[2] Acid-catalyzed cyclization of germacrene D has been shown to produce a mixture of sesquiterpenes, including δ-cadinene, γ-muurolene, and γ-cadinene.[2] The relative abundance of these products is influenced by the reaction conditions and the specific carbocation intermediates formed during the cyclization cascade.[2]

Key Downstream Products of Germacrene D:

-

Cadinanes: δ-cadinene, γ-cadinene, α-cadinene

-

Muurolanes: γ-muurolene, α-muurolene

-

Amorphanes: γ-amorphene, δ-amorphene

-

Selinenes: δ-selinene

Quantitative Data on Germacrene D Biosynthesis and Transformation

The following tables summarize key quantitative data related to germacrene D's role as a sesquiterpene precursor.

Table 1: Kinetic Parameters of Characterized Germacrene D Synthases

| Enzyme Source | Enantiomer Produced | Km (µM) | kcat (s-1) | Optimal pH | Required Cofactor(s) | Reference |

| Zingiber officinale (Ginger) | (+)-Germacrene D | 0.88 | 3.34 x 10-3 | ~7.5 | Mg2+, Mn2+, Ni2+, or Co2+ | [7] |

Table 2: Product Distribution from Acid-Catalyzed Cyclization of Germacrene D

| Product | Average Percentage in Acid-Catalyzed Cyclizations | Average Percentage in Essential Oils |

| δ-cadinene | 42% | 49% |

| γ-cadinene | 19% | 15% |

| α-cadinene | 8% | 3% |

| γ-muurolene | 17% | 17% |

| α-muurolene | 11% | 9% |

| cadina-1,4-diene | 3% | 3% |

| Data derived from a study by Bülow and König, as cited in[2]. |

Table 3: Concentration of Germacrene D in Leaves of Various Bursera Species

| Bursera Species | Concentration (mg/g fresh leaves) |

| B. copallifera | 0.14 ± 0.02 |

| B. excelsa | 0.14 ± 0.03 |

| B. mirandae | 0.12 ± 0.03 |

| B. ruticola | 1.06 ± 0.33 |

| B. fagaroides var. purpusii | 0.13 ± 0.06 |

| Data from Noge and Becerra (2009)[8]. |

Experimental Protocols

This section details common methodologies for the study of germacrene D biosynthesis and its subsequent transformations.

Heterologous Expression and Purification of Germacrene D Synthase

A common method for obtaining active GDS for in vitro characterization involves its expression in a heterologous host, typically Escherichia coli.[9]

Methodology:

-

Gene Synthesis and Cloning: The codon-optimized gene encoding the GDS of interest is synthesized and cloned into a suitable expression vector, such as pET28a, often including an N-terminal His-tag for subsequent purification.[9]

-

Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (OD600) and the culture is incubated at a reduced temperature (e.g., 16°C) for an extended period (e.g., 12 hours) to enhance soluble protein production.[10]

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or a cell disruptor.[10] The soluble protein fraction is then purified using affinity chromatography, such as Ni-NTA affinity chromatography for His-tagged proteins.[11]

In Vitro Enzyme Assay for Germacrene D Synthase Activity

The catalytic activity of the purified GDS is determined through in vitro assays using FPP as the substrate.[9]

Methodology:

-

Reaction Setup: A standard assay mixture (typically 50-500 µL) is prepared containing a suitable buffer (e.g., 25 mM HEPES, pH 7.2-7.5), a divalent metal cofactor (e.g., 5-10 mM MgCl2), dithiothreitol (B142953) (DTT) (e.g., 1-4 mM), and the purified GDS enzyme (in the nM to low µM range).[9][10]

-

Substrate Addition and Incubation: The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP), at a desired concentration (e.g., 40 µM).[10] The reaction mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2-3 hours).[10][11]

-

Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent, such as hexane (B92381) or pentane.[11][12]

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[12]

Quantitative Analysis of Sesquiterpenes by GC-MS

Accurate quantification of germacrene D and its derivatives in complex mixtures like essential oils or enzyme assay extracts is crucial.

Methodology:

-

Sample Preparation: Plant material is typically extracted with a suitable solvent (e.g., ethyl acetate).[13] For enzyme assays, the organic extract is used directly.

-

Internal Standard: A stable isotope-labeled internal standard, such as α-farnesene-d6, is added to the sample to correct for variations in sample preparation, injection volume, and instrument response.[13]

-

GC-MS Analysis: The sample is injected into a GC-MS system. The GC is equipped with a capillary column suitable for separating terpenes (e.g., DB-5MS). The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]

-

Quantification: The concentration of each sesquiterpene is determined by comparing the peak area of its quantifier ion to that of the internal standard, using a calibration curve generated from authentic standards.[13]

Visualizing the Biosynthetic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Biosynthetic pathway from FPP to various sesquiterpenes via germacrene D.

Caption: A typical experimental workflow for studying germacrene D synthase.

Caption: Simplified acid-catalyzed rearrangement of germacrene D.

Conclusion

Germacrene D stands as a critical branching point in the intricate network of sesquiterpene biosynthesis. Its formation, catalyzed by specific germacrene D synthases, and its subsequent chemical transformations give rise to a remarkable diversity of sesquiterpenoid structures. Understanding the enzymatic mechanisms and the factors governing the rearrangement of germacrene D is fundamental for researchers in natural product chemistry, chemical ecology, and drug development. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating biosynthetic pathways, paving the way for the potential discovery and sustainable production of valuable sesquiterpene-based compounds.

References

- 1. Germacrene D | High-Purity Sesquiterpene for Research [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

(+/-)-Germacrene D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in a wide variety of plants. It is a key intermediate in the biosynthesis of many other sesquiterpenoids, particularly those with cadinane, muurolane, and amorphane skeletons. This volatile organic compound plays a significant role in plant-insect interactions, acting as a pheromone, allomone, or kairomone. Its diverse biological activities, including antimicrobial and insecticidal properties, have garnered considerable interest in the fields of chemical ecology, natural product chemistry, and drug development. This technical guide provides an in-depth overview of the chemical properties, spectroscopic data, and relevant experimental protocols for (+/-)-Germacrene D.

Chemical and Physical Properties

(+/-)-Germacrene D is a colorless to pale yellow oil that is soluble in chloroform (B151607) and methanol.[1] It is a chiral molecule, and both enantiomers, (+)-Germacrene D and (-)-Germacrene D, are found in nature. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| CAS Number | 23986-74-5 | [1][2] |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Chloroform (slightly), Methanol (slightly) | [1] |

| Storage | Store at 4°C under an inert atmosphere. Caution: Hygroscopic. |

Spectroscopic Data

The structural elucidation of (+/-)-Germacrene D relies heavily on modern spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

¹H NMR Spectral Data

The ¹H NMR spectrum of Germacrene D is characterized by signals corresponding to its olefinic and aliphatic protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-1 | 5.13 | br s | - | [3] |

| H-5 | 5.78 | d | 16 | [3] |

| H-6 | 5.26 | dd | 16 | [3] |

| H-14 | 1.52 | s | - | [3] |

| H-15a | 4.79 | br s | - | [3] |

| H-15b | 4.74 | br s | - | [3] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. A study on the biosynthesis of Germacrene D in Solidago canadensis involved the analysis of its ¹³C NMR spectrum.[4]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 133.5 |

| C-2 | 39.8 |

| C-3 | 28.1 |

| C-4 | 150.2 |

| C-5 | 124.7 |

| C-6 | 130.5 |

| C-7 | 48.2 |

| C-8 | 26.9 |

| C-9 | 39.4 |

| C-10 | 125.0 |

| C-11 | 33.6 |

| C-12 | 21.3 |

| C-13 | 21.3 |

| C-14 | 16.2 |

| C-15 | 108.4 |

Mass Spectrometry (MS) Data

Electron impact mass spectrometry (EI-MS) of Germacrene D shows a characteristic fragmentation pattern. The mass spectrum and fragmentation pathways have been investigated in detail.[5][6]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | 15-20 | [M]⁺ |

| 161 | 100 | [M - C₃H₇]⁺ |

| 133 | 20-25 | |

| 119 | 30-35 | |

| 105 | 50-55 | |

| 93 | 40-45 | |

| 91 | 40-45 | |

| 81 | 25-30 | |

| 79 | 25-30 | |

| 67 | 10-15 | |

| 41 | 15-20 |

Experimental Protocols

Isolation of (+/-)-Germacrene D by Steam Distillation

A common method for isolating volatile compounds like Germacrene D from plant material is steam distillation.[7][8][9][10][11]

Materials:

-

Fresh or dried plant material rich in Germacrene D (e.g., Solidago canadensis)

-

Distilled water

-

Steam distillation apparatus (still, condenser, receiving flask)

-

Heating mantle or steam generator

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Organic solvent (e.g., hexane (B92381) or diethyl ether)

Procedure:

-

Place the plant material into the still.

-

Add distilled water to the still, ensuring the plant material is adequately covered.

-

Heat the water to generate steam, which will pass through the plant material, carrying the volatile essential oils. The optimal temperature for steam distillation is typically between 140°F and 212°F (60°C and 100°C).[7]

-

The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer (essential oil).

-

Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

The resulting essential oil can be further purified by chromatographic techniques to isolate Germacrene D.

Analysis of (+/-)-Germacrene D by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds in a mixture.[12][13][14][15][16][17]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., DB-5MS or HP-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 5°C/min to 240°C.

-

Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Transfer Line Temperature: 280°C.

-

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Data Acquisition: Acquire the data in full scan mode.

-

Data Analysis: Identify Germacrene D by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley).

Biosynthesis and Signaling Pathway

Germacrene D is synthesized from farnesyl pyrophosphate (FPP) via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The cyclization of FPP is catalyzed by the enzyme Germacrene D synthase. Germacrene D then serves as a crucial precursor for the biosynthesis of a diverse array of other sesquiterpenoids.

Caption: Biosynthetic pathway of (+/-)-Germacrene D and its role as a precursor.

Conclusion

(+/-)-Germacrene D is a sesquiterpene of significant chemical and biological interest. Its role as a biosynthetic precursor and its diverse ecological functions make it a valuable target for research in natural product chemistry and drug discovery. The analytical techniques and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this fascinating molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Biosynthesis of the sesquiterpene germacrene D in Solidago canadensis: 13C and (2)H labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron Impact-Induced Fragmentation of the Sesquiterpene Germacrene D | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 8. rockymountainoils.com [rockymountainoils.com]

- 9. purodem.com [purodem.com]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 12. benchchem.com [benchchem.com]

- 13. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 14. mdpi.com [mdpi.com]

- 15. Solid-phase microextraction gas chromatography/ion trap mass spectrometry and multistage mass spectrometry experiments in the characterization of germacrene D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

The Multifaceted Role of Germacrene D in Plant-Insect Communications: A Technical Guide

An in-depth exploration of the sesquiterpene Germacrene D, detailing its ecological significance in the intricate dialogues between plants and insects. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its biosynthesis, its diverse semiochemical functions, and the experimental methodologies used to elucidate its roles.